BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Chemical Properties of
2-(4-Nitrophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

Cat. No.: B095835

Introduction

2-(4-Nitrophenyl)benzoic acid (CAS No. 18211-41-1) is a biaryl carboxylic acid of significant
interest in synthetic and medicinal chemistry. Its structure, featuring a nitro-substituted phenyl
ring linked to a benzoic acid moiety, provides two distinct and versatile functional groups for a
wide array of chemical transformations. The biphenyl-2-carboxylic acid framework is
recognized as a "privileged structure" in drug discovery, as this scaffold is capable of binding to
multiple biological targets.[1] This technical guide provides a comprehensive overview of its
chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug
development professionals.

Chemical and Physical Properties

Detailed experimental data for the primary physical properties of 2-(4-nitrophenyl)benzoic
acid are not extensively reported in the available literature. However, its fundamental identifiers
are well-established.
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Property Value Reference

CAS Number 18211-41-1 [1]

Molecular Formula C13H9NOa4

Molecular Weight 243.21 g/mol [1]

InChi Key IVKKQTQLZURECG- (]
UHFFFAOYSA-N

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Spectroscopic Analysis

While specific spectra for this compound are not readily available, its structural features allow

for the prediction of key spectroscopic signatures based on analogous compounds.
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Technique

Expected Features

1H NMR

- Aromatic Protons: Complex multiplets in the
aromatic region (approx. 6 7.4-8.4 ppm). The
protons on the nitrophenyl ring would likely
appear as two distinct doublets (an AA'BB
system) due to the strong electron-withdrawing
effect of the nitro group. The protons on the
benzoic acid ring would show more complex
splitting patterns. - Carboxylic Proton: A broad
singlet at a downfield chemical shift (6 > 10
ppm), which may not be observed depending on

the solvent and concentration.

13C NMR

- Carbonyl Carbon: A signal for the carboxylic
acid carbon (C=0) typically appears in the o
165-175 ppm range. - Aromatic Carbons:
Multiple signals between & 120-150 ppm. The
carbon attached to the nitro group (C-NO2)
would be significantly downfield, while the
quaternary carbons of the biaryl linkage would

also be distinct.

IR Spectroscopy

- O-H Stretch: A very broad absorption band
from the carboxylic acid hydroxyl group, typically
in the 2500-3300 cm~ range. - C=0 Stretch: A
strong, sharp absorption from the carbonyl
group around 1700-1725 cm~1. - N-O Stretch
(NO2): Two strong, characteristic absorptions for
the nitro group: an asymmetric stretch around
1510-1550 cm~* and a symmetric stretch
around 1340-1380 cm~t. - C=C Stretch:
Aromatic ring stretching vibrations in the 1450-

1600 cm~1 region.

Mass Spectrometry

- Molecular lon (M™*): A peak corresponding to
the molecular weight (m/z = 243.21). -
Fragmentation: Characteristic fragmentation

patterns would include the loss of -OH (m/z =

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

226), -COOH (m/z = 198), and -NO2 (m/z =
197).

Chemical Reactivity and Key Transformations

The dual functionality of 2-(4-nitrophenyl)benzoic acid allows for selective modifications at
either the nitro group or the carboxylic acid group.

Reduction of the Nitro Group

A common and synthetically useful transformation is the reduction of the nitro group to a

primary amine, yielding 2-(4-aminophenyl)benzoic acid. This reaction opens pathways to
further derivatization, such as amide or sulfonamide formation. Common reducing agents
include:

» Catalytic hydrogenation with Palladium on carbon (Pd/C) and a hydrogen source.[1]
« Tin(ll) chloride (SnCl2) in the presence of a strong acid.[1]
 lron (Fe) powder in an acidic medium like acetic acid or dilute HCI.[1]

Figure 1. Reduction of the nitro group to form an amino derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of derivatives, such as esters
and amides. These reactions are fundamental for modifying the compound's physicochemical
properties.

« Esterification: Can be achieved by reacting with an alcohol under acidic conditions (e.g.,
Fischer esterification).

o Amidation: A more efficient route involves first converting the carboxylic acid to a more
reactive acyl chloride using reagents like thionyl chloride (SOCI2) or oxalyl chloride.[1] The
resulting acyl chloride can then be reacted with a primary or secondary amine to form the
corresponding amide with high efficiency.[1] Direct coupling with an amine using a coupling
agent like dicyclohexylcarbodiimide (DCC) is also a common method.[1]
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Figure 2. General reactivity of the carboxylic acid functional group.

Synthetic Methodologies

The key challenge in synthesizing 2-(4-nitrophenyl)benzoic acid is the formation of the C-C
bond between the two aromatic rings.

Classical Route: Ullmann Condensation

The Ulimann reaction is a classic method for forming biaryl compounds, involving the copper-
catalyzed coupling of two aryl halides at high temperatures.[1][2] While effective, this method
often requires harsh conditions and stoichiometric amounts of copper.

» To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), potassium
carbonate (2.5 eq), and copper powder (2.0 eq).

e The flask is flushed with an inert gas (e.g., Nitrogen or Argon).

» High-boiling point solvent such as DMF or nitrobenzene is added, and the mixture is heated
to 180-200 °C with vigorous stirring for 12-24 hours.

 After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and
filtered to remove copper salts.

e The filtrate is washed with dilute HCI to remove basic impurities and then with brine.
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» The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

e The crude product is purified by column chromatography or recrystallization to yield 2-(4-
nitrophenyl)benzoic acid.

Reactants
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Figure 3. Workflow for a representative Ullmann condensation synthesis.

Modern Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a more modern and versatile method that utilizes a
palladium catalyst to couple an aryl halide with an arylboronic acid in the presence of a base.[3]
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This reaction typically proceeds under milder conditions with higher functional group tolerance
compared to the Ullmann reaction.

 In areaction vessel, dissolve 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.1
eq), and a base such as potassium carbonate (K2COs, 3.0 eq) in a solvent mixture (e.qg.,
toluene/ethanol/water or dioxane/water).[4]

o Degas the solution by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.

e Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
(0.01-0.05 eq).

e Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until
the starting material is consumed (4-12 hours).

 After cooling, acidify the mixture with dilute HCI to protonate the product.
o Extract the product into an organic solvent like ethyl acetate.

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

« Filter, concentrate the solvent, and purify the crude solid by column chromatography or
recrystallization.
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Figure 4. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development
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2-(4-Nitrophenyl)benzoic acid is primarily used as a versatile intermediate in organic
synthesis.

e Pharmaceutical Synthesis: The core structure is a key component in the synthesis of more
complex molecules with potential biological activity. The related 2-(4-methylphenyl)benzoic
acid, for example, is a crucial intermediate in the industrial synthesis of "Sartans," a major
class of antihypertensive drugs.[1] The ability to reduce the nitro group to an amine allows for
its use as a scaffold to build diverse molecular libraries for drug screening.

e Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of
dyes. The chromophoric properties of the nitrophenyl group can be utilized in the synthesis
of various colorants.

o Materials Science: The electronic properties imparted by the electron-withdrawing nitro group
make this and similar molecules candidates for the design of functional materials with
specific optical or electronic characteristics.

Conclusion

2-(4-Nitrophenyl)benzoic acid is a valuable chemical building block characterized by its dual
functionality. While detailed physical property data is sparse, its chemical reactivity is well-
understood and predictable. The ability to selectively manipulate both the carboxylic acid and
the nitro group, combined with robust modern synthetic routes like the Suzuki-Miyaura
coupling, ensures its continued importance as an intermediate in the development of
pharmaceuticals, dyes, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b095835#2-4-nitrophenyl-benzoic-acid-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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